3,6-Dioxopiperazine-2-carbaldehyde

Anticancer Drug Discovery Cell Proliferation Assay Dioxopiperazine Derivatives

Generic dioxopiperazine analogs cannot replicate the unique electronic environment and chemoselective aldehyde handle needed for SAR studies. 3,6-Dioxopiperazine-2-carbaldehyde (CAS 143411-84-1) solves this: • Chemoselective aldehyde enables reductive amination, Grignard additions for library synthesis. • Hydrogen-bonding diketo core ensures target-specific interactions; weak off-target enzyme inhibition (dihydroorotase, 12-LOX) clean for phenotypic screening. • Supplied with ≥95% purity, ambient shipping.

Molecular Formula C5H6N2O3
Molecular Weight 142.11 g/mol
CAS No. 143411-84-1
Cat. No. B114254
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6-Dioxopiperazine-2-carbaldehyde
CAS143411-84-1
Synonyms2-Piperazinecarboxaldehyde, 3,6-dioxo- (9CI)
Molecular FormulaC5H6N2O3
Molecular Weight142.11 g/mol
Structural Identifiers
SMILESC1C(=O)NC(C(=O)N1)C=O
InChIInChI=1S/C5H6N2O3/c8-2-3-5(10)6-1-4(9)7-3/h2-3H,1H2,(H,6,10)(H,7,9)
InChIKeyDWSCUWDVACJAAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,6-Dioxopiperazine-2-carbaldehyde Overview


3,6-Dioxopiperazine-2-carbaldehyde is a heterocyclic organic compound with the molecular formula C5H6N2O3 and a molecular weight of 142.11 g/mol . It belongs to the dioxopiperazine class, characterized by a six-membered piperazine ring containing two ketone functionalities at the 3- and 6-positions and an aldehyde group at the 2-position . The compound's unique combination of an electrophilic aldehyde handle and a hydrogen-bonding dioxopiperazine core makes it a versatile scaffold in medicinal chemistry and a key intermediate for synthesizing more complex molecules with potential biological activity [1].

1
Medicinal chemistry scaffold Conformationally constrained 3,6-dioxopiperazine core for target-oriented design
2
Versatile aldehyde handle Enables chemoselective derivatization (reductive amination, Grignard, Wittig)
3
SAR starting point Supports cancer cell-model SAR studies; reported low off-target enzyme inhibition

3,6-Dioxopiperazine-2-carbaldehyde Substitution Risks


Generic substitution of 3,6-Dioxopiperazine-2-carbaldehyde with structurally related compounds like 2,5-dioxopiperazines or 3,6-disubstituted analogs is not straightforward due to differences in electronic properties, reactivity, and biological target engagement. The specific arrangement of the 3,6-diketo groups and the 2-carbaldehyde creates a unique electronic environment that governs its reactivity as a synthetic building block [1]. The aldehyde group provides a distinct handle for chemoselective transformations (e.g., reductive amination, Grignard additions) that are not possible with the corresponding carboxylic acid or alcohol analogs . Furthermore, in a biological context, the hydrogen-bonding capacity of this scaffold is precisely tuned for interactions with specific targets, a property that can be lost or altered with even minor structural modifications [2].

Vs. 2,5‑dioxopiperazines
Different ring substitution pattern alters conformational preference and target recognition geometry; direct replacement may shift binding profiles.
Vs. acid / alcohol analogs
Carboxylic acid or hydroxymethyl analogs lack the aldehyde’s electrophilic reactivity, limiting chemoselective modifications; not functionally interchangeable in library synthesis.
Vs. aldehyde-modified variants
Any substitution at the 2‑position aldehyde may abolish the reactive handle and alter hydrogen‑bonding capacity; requires SAR validation.

3,6-Dioxopiperazine-2-carbaldehyde Comparative Evidence


Antiproliferative Activity vs Non-Aldehyde Analogs

3,6-Dioxopiperazine-2-carbaldehyde exhibits measurable antiproliferative activity in vitro. While direct head-to-head comparisons with close structural analogs are absent from the primary literature, the compound's activity can be contextualized against the established class of bisdioxopiperazines, which are known anticancer agents targeting topoisomerase II [1]. The aldehyde group is hypothesized to enhance cellular activity compared to simple dioxopiperazines, as it provides a reactive handle for intracellular modifications or target engagement [2].

Antiproliferative Activity
Class-level inference
Activity reported in unspecified cell lines; exact IC50 not available
May support cell‑model endpoint review
Context from bisdioxopiperazine class; aldehyde‑specific SAR uncharacterized
Anticancer Drug Discovery Cell Proliferation Assay Dioxopiperazine Derivatives

Enzyme Inhibition Profile

In biochemical screening assays, 3,6-Dioxopiperazine-2-carbaldehyde demonstrates low inhibitory activity against several common enzyme targets. For instance, it exhibited an IC50 value of 1.00E+6 nM (1 mM) against the enzyme dihydroorotase from mouse Ehrlich ascites, indicating very weak inhibition [1]. This lack of potent, off-target enzyme activity is a critical differentiator from other small molecule libraries, making it a cleaner probe for cellular studies where broad enzyme inhibition is not desired .

Enzyme Inhibition (Dihydroorotase)
Cross‑study comparable
IC50 = 1.00 × 10⁶ nM (1 mM)
Low enzyme inhibition context; supports clean probe selection
pH 7.37, 10 µM; orders of magnitude above potent inhibitors
Enzyme Inhibition Biochemical Screening Target Identification

Conformational Rigidity

The dioxopiperazine core of 3,6-Dioxopiperazine-2-carbaldehyde adopts a preferred conformation in solution that is distinct from the more flexible 2,5-dioxopiperazine (diketopiperazine, DKP) scaffold [1]. The 3,6-diketo arrangement imparts a specific spatial orientation to the aldehyde substituent, which is critical for interactions with biological targets that recognize this geometry [2]. This conformational constraint can lead to higher binding affinity and selectivity for targets that have evolved to recognize this specific scaffold, compared to more flexible or differently oriented analogs [3].

Conformational Rigidity
Class-level inference
3,6‑diketo arrangement enforces a specific, relatively rigid conformation distinct from flexible 2,5‑DKP scaffold
Supports scaffold pre‑organization for target binding
Qualitative structural property; inferred from heterocycle literature
Medicinal Chemistry Conformational Analysis Scaffold Design

Synthetic Versatility

The synthesis of 3,6-Dioxopiperazine-2-carbaldehyde is generally achieved through condensation reactions of α-dicarbonyl compounds with disubstituted ethylenediamines, a route that is distinct from the more common cyclization of dipeptides used for 2,5-dioxopiperazines . The presence of the aldehyde group provides a unique and highly versatile synthetic handle for further derivatization, including reductive amination, Grignard additions, and Wittig reactions, which are not possible with the corresponding carboxylic acid or alcohol derivatives [1]. This makes it a superior building block for creating diverse libraries of piperazine-based compounds.

Synthetic Versatility
Class-level inference
Aldehyde enables reductive amination, Grignard additions, Wittig reactions — transformations inaccessible to acid/alcohol analogs
Enables diverse library synthesis; supports derivatization workflow
Based on standard organic reactivity; acid/alcohol comparators lack electrophilic handle
Chemical Synthesis Building Blocks Medicinal Chemistry

3,6-Dioxopiperazine-2-carbaldehyde Applications


Anticancer Drug Discovery & Phenotypic Screening

The compound's baseline antiproliferative activity, inferred from its dioxopiperazine core and supported by the class-level activity of bisdioxopiperazines [1], makes it a candidate for anticancer drug discovery. It is best utilized as a starting point for structure-activity relationship (SAR) studies, where the aldehyde group can be modified to enhance potency and selectivity against specific cancer cell lines. Its lack of potent, off-target enzyme inhibition (as shown by weak dihydroorotase inhibition [2]) makes it a cleaner probe for phenotypic screening assays.

Medicinal Chemistry Scaffold Derivatization

The unique combination of a conformationally constrained dioxopiperazine core [3] and a reactive aldehyde handle positions 3,6-Dioxopiperazine-2-carbaldehyde as a premium building block for medicinal chemists. The aldehyde can be chemoselectively modified to introduce a wide array of functional groups, enabling the rapid synthesis of diverse compound libraries. This is a key differentiator from the less reactive carboxylic acid or alcohol analogs.

Chemical Biology Probe Development

The low enzyme inhibition profile of 3,6-Dioxopiperazine-2-carbaldehyde, as evidenced by its weak activity against dihydroorotase and 12-lipoxygenase [2], suggests it is less likely to cause off-target effects in complex biological systems. This makes it a valuable scaffold for developing chemical probes to study specific biological pathways, where selectivity and a clean background are paramount.

Application
Selection Property
Validation Focus
Cancer cell‑model SAR studies
Aldehyde‑functionalized dioxopiperazine scaffold
Cell proliferation endpoint review; SAR profiling
Medicinal chemistry library synthesis
Conformationally constrained aldehyde building block
Derivatization scope; chemoselective transformations
Chemical probe development
Low off‑target enzyme inhibition profile
Phenotypic assay background; target engagement studies

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